molecular formula C5H3Cl2NO B019430 2,6-Dichloropyridine N-oxide CAS No. 2587-00-0

2,6-Dichloropyridine N-oxide

Cat. No. B019430
CAS RN: 2587-00-0
M. Wt: 163.99 g/mol
InChI Key: RFOMGVDPYLWLOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dichloropyridine N-oxide and its derivatives involves multiple steps, including oxidation and nitration reactions. A notable method includes the Ritter synthesis followed by oxidation with oxone to obtain pyridine-N-oxide derivatives, showcasing the compound's amenability to functional group transformations (Binyamin et al., 2006). Additionally, the Michaelis-Becker reaction has been employed to produce bis(diethoxyphosphino)pyridine P,P-dioxide from 2,6-dichloropyridine N-oxide, highlighting its utility in coordination chemistry (Russell et al., 1995).

Molecular Structure Analysis

The molecular structure of 2,6-Dichloropyridine N-oxide derivatives has been elucidated using single-crystal X-ray diffraction methods. These studies reveal the geometries of the N-oxide and its coordination with metal ions, demonstrating its capacity to chelate in a tridentate fashion on lanthanide ions, such as Eu(III), and form complex coordination compounds (Pailloux et al., 2009).

Chemical Reactions and Properties

2,6-Dichloropyridine N-oxide participates in a variety of chemical reactions, including oxygenation and oxidation processes. It acts as an efficient reagent in photoassisted oxygenation of alkanes under visible light irradiation, showcasing its potential in selective and stereospecific alkane oxidation (Yamaguchi et al., 2004). Furthermore, its involvement in the gold-catalyzed oxidation of alkynes to 1,2-dicarbonyls without the need for acid additives underlines its versatility as an oxygen transfer reagent (Dubovtsev et al., 2019).

Physical Properties Analysis

The physical properties of 2,6-Dichloropyridine N-oxide and its derivatives have been extensively studied, including their crystalline structures and hydrogen bonding characteristics. Research indicates differences in hydrogen bonding in complexes of 2,6-dichloro-4-nitrophenol with pyridines and pyridine N-oxides, highlighting the influence of molecular interactions on the physical properties of these compounds (Dega‐Szafran et al., 1996).

Chemical Properties Analysis

The chemical properties of 2,6-Dichloropyridine N-oxide are characterized by its reactivity and interaction with various chemical reagents. Its donor properties in coordination chemistry have been explored, demonstrating its ability to coordinate with a range of acceptors and form stable complexes, thereby significantly influencing its chemical behavior and applications in synthesis (Quagliano et al., 1961).

Scientific Research Applications

  • Fuel Oil Treatment : 2,6-pyridine-polybenzimidazole nanofibers, which involve 2,6-Dichloropyridine N-oxide, have been used for selective oxidation and adsorption of nitrogen compounds in fuels. This process leads to clean fuel with a high removal rate of 86% (Ogunlaja et al., 2017).

  • Synthesis of Novel Compounds : It aids in the remote-oxyfunctionalization of unactivated carbons in (5 beta)-3-oxobile acids, enabling the synthesis of novel 5 beta-hydroxylation and (20S)-24,20 (Ogawa et al., 2004).

  • Agriculture (Rice Production) : In rice paddy fields, the nitrification inhibitor 2-chloro-6-(trichloromethyl)-pyridine, a derivative, increases yield and reduces nitrogen losses, thereby reducing the global warming potential despite increased ammonia volatilization (Sun et al., 2015).

  • Gold-Catalyzed Oxidation : 2,3-Dichloropyridine N-oxide, a related compound, enables acid-free gold-catalyzed oxidation of alkynes to 1,2-dicarbonyls under mild conditions. This is significant for synthesizing various compounds and natural 1,2-diketones (Dubovtsev et al., 2019).

  • Catalytic Conversion : It is used for the catalytic conversion of diazocarbonyl compounds to ketocarbonyl compounds, providing near-quantitative yields and suitable for catalytic ene and aldol transformations (Yu et al., 2018).

  • Coordination Chemistry : The compound finds use in coordination chemistry, such as in the synthesis of silver complexes of 2,6-dimethylpyridine N-oxide and the formation of 1:2 complexes with pentachlorophenol (Puttreddy & Steel, 2014); (Dega-Szafran et al., 1997).

  • Chemical Synthesis : It is pivotal in the synthesis of new ligands for lanthanide coordination and in creating complex molecular structures, such as in uranium compounds (Binyamin et al., 2006); (Russell et al., 1995).

  • Synthetic Methodology : There's a developed method for synthesizing 4-amino-2,6-dichloropyridine and its derivatives, essential for various chemical syntheses (Ma et al., 2016).

Safety And Hazards

2,6-Dichloropyridine N-oxide is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

Future Directions

The synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . 2,6-Dichloropyridine N-oxide, being a nitrogen-rich heterocycle, is of keen interest in this field .

properties

IUPAC Name

2,6-dichloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOMGVDPYLWLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)Cl)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355830
Record name 2,6-Dichloropyridine N-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloropyridine N-oxide

CAS RN

2587-00-0
Record name 2587-00-0
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Record name 2,6-Dichloropyridine N-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloropyridine N-Oxide
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Synthesis routes and methods I

Procedure details

After the reaction solution of trifluoroacetic acid (485 mL, 6.3 mol), 2,6-dichloropyridine (48 g, 324 mmol) and 35% hydrogen peroxide (85.0 mL, 971 mmol) was stirred for 6.5 h under the condition of reflux, it was cooled to room temperature. The reaction solution was poured into beaker contained 2.4 L water, and cooled overnight at 0° C. The solid (unreacted 2,6-dichloropyridine) was removed through a suction filtration. The filtrate was concentrated, to which 500 mL chloroform was added, and potassium carbonate was added until no gas was produced. It was filtrated. The filtrate was concentrated under vacuum to afford 46.6 g light yellow solid, 87.6%.
Quantity
485 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2,6-dichloropyridine (2 g, 13.6 mmol) in TFA (6 mL) and 30% H2O2 (2.5 mL) was prepared at 0° C., after which the mixture was heated to reflux at 90-100° C. After 7 hour at this temperature, the mixture was cooled to room temperature and neutralized with IN NaOH solution to pH 8-9. The aqueous layer was extracted with petroleum ether (200 mL×3) and the organic layer was dried over sodium sulfate, filtered, and concentrated to dryness under vacuum. The residue was purified by column chromatography over 100-200 mesh silica gel, eluting with 20:80 acetone: hexanes, to afford the pure compound as a colorless solid (1.75 g, yield 80%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Synthesis routes and methods III

Procedure details

24 g of 2,6-dichloropyridine, 200 ml of trifluoroacetic acid and 28 ml of 33% hydrogen peroxide are heated to 100° C. for 4 hours. The mixture is cooled, 600 ml of water are then added and the resulting mixture is concentrated under vacuum to a volume of 50-100 ml. It is alkalinized with sodium hydrogen carbonate and then extracted with DCM, and the organic phase is separated after settling has taken place and dried over sodium sulphate. It is filtered and concentrated under vacuum, and the residue is recrystallized from AcOEt to obtain 18.8 g of 2,6-dichloropyridine N-oxide; m.p.=138°-140° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloropyridine N-oxide
Reactant of Route 2
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2,6-Dichloropyridine N-oxide
Reactant of Route 3
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2,6-Dichloropyridine N-oxide
Reactant of Route 4
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2,6-Dichloropyridine N-oxide
Reactant of Route 5
Reactant of Route 5
2,6-Dichloropyridine N-oxide
Reactant of Route 6
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Citations

For This Compound
514
Citations
Y Yu, Q Sha, H Cui, KS Chandler, MP Doyle - Organic letters, 2018 - ACS Publications
Dirhodium(II) catalyzed dinitrogen extrusion from diazocarbonyl compounds by 2,6-dichloropyridine-N-oxide forms ketocarbonyl compounds in near-quantitative yields. Reactions occur …
Number of citations: 27 pubs.acs.org
WX Hu, PR Li, G Jiang, CM Che… - Advanced Synthesis & …, 2010 - Wiley Online Library
A new method was developed to transform alkenes into three types of functional molecules, including epoxides, aldehydes and 1,2‐diols by using dichlororuthenium(IV) meso‐tetrakis(2…
Number of citations: 18 onlinelibrary.wiley.com
S Ogawa, T Iida, T Goto, N Mano, J Goto… - Organic & Biomolecular …, 2004 - pubs.rsc.org
Remote-oxyfunctionalization induced by 2,6-dichloropyridine N-oxide (DCP N-oxide) as an oxygen donor and a (5,10,15,20-tetramesitylporphyrinate) ruthenium(II) carbonyl complex (…
Number of citations: 24 pubs.rsc.org
M Bonchio, G Scorrano, P Toniolo… - Advanced Synthesis …, 2002 - Wiley Online Library
Organoruthenium polyoxometalates with general formula [{Ru(C 6 Me 6 )} 3 M 5 O 18 ], M  Mo, W, serve as catalyst precursors, together with 2,6‐dichloropyridine N‐oxide, to effect the …
Number of citations: 39 onlinelibrary.wiley.com
T Iida, S Ogawa, K Shiraishi, G Kakiyama, T Goto… - Arkivoc, 2003 - arkat-usa.org
Remote oxy-functionalization of methyl 3α-acetoxy-and 3-oxo-5β-cholan-24-oates with 2, 6-dichloropyridine (DCP) N-oxide catalyzed by (5, 10, 15, 20-tetramesitylporphyrinate) …
Number of citations: 6 www.arkat-usa.org
M Yamaguchi, Y Ichii, S Kosaka, D Masui… - Chemistry …, 2002 - journal.csj.jp
The new ruthenium(II) complexes having pentadentate ligands, [RuCl(N4PY)]Cl and [Ru(N2PY2O) (Me 2 SO)] were prepared. Catalytic oxidation of adamantane using MCPBA or 2,6-…
Number of citations: 6 www.journal.csj.jp
JL Zhang, CM Che - Chemistry–A European Journal, 2005 - Wiley Online Library
[Ru IV (2,6‐Cl 2 tpp)Cl 2 ], prepared in 90 % yield from the reaction of [Ru VI (2,6‐Cl 2 tpp)O 2 ] with Me 3 SiCl and structurally characterized by X‐ray crystallography, is markedly …
T Shingaki, K Miura, T Higuchi, M Hirobe… - Chemical …, 1997 - pubs.rsc.org
Ruthenium porphyrins catalyse oxygen transfer from 2,6-dichloropyridine N-oxide to steroids with retention of configuration at the asymmetric centre, giving novel steroids. …
Number of citations: 43 pubs.rsc.org
T Kojima, K Nakayama, M Sakaguchi… - Journal of the …, 2011 - ACS Publications
Ruthenium(II)–acetonitrile complexes having η 3 -tris(2-pyridylmethyl)amine (TPA) with an uncoordinated pyridine ring and diimine such as 2,2′-bipyridine (bpy) and 2,2′-…
Number of citations: 46 pubs.acs.org
B Wang, C Ascenzi Pettenuzzo, J Singh… - ACS …, 2022 - ACS Publications
Readily available and facilely tunable pyridine N-oxides have been developed as effective photoinduced hydrogen-atom-transfer (HAT) catalysts for site-selective C–H …
Number of citations: 17 pubs.acs.org

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